

An In-depth Technical Guide to Azacyclododecan-2-one (Laurolactam)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Azacyclododecan-2-one**

Cat. No.: **B073394**

[Get Quote](#)

CAS Number: 947-04-6

This technical guide provides a comprehensive overview of **Azacyclododecan-2-one**, commonly known as Laurolactam. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, polymerization, and applications, with a focus on its role in materials science and as a building block for specialty chemicals.

Physicochemical Properties

Laurolactam is a white to beige crystalline solid at room temperature.^[1] It is largely insoluble in water but exhibits solubility in a variety of organic solvents, including ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane.^{[1][2]} The key physicochemical properties of Laurolactam are summarized in the tables below.

Table 1: General and Molar Properties

Property	Value
CAS Number	947-04-6
IUPAC Name	Azacyclotridecan-2-one
Synonyms	Laurolactam, Dodecalactam
Molecular Formula	C ₁₂ H ₂₃ NO
Molecular Weight	197.32 g/mol [1]
Appearance	White to off-white or beige crystalline solid [1]

Table 2: Thermal Properties

Property	Value
Melting Point	150-153 °C [1]
Boiling Point	314.9 °C at 760 mmHg [1]
Flash Point	188.2 - 195 °C [1]
Autoignition Temperature	320 to 330 °C

Table 3: Solubility and Partitioning

Property	Value
Water Solubility	Virtually insoluble (0.03 wt%, 223 mg/L at 20°C) [1]
Solubility in Organic Solvents	Soluble in ethanol, acetone, 1,4-dioxane, benzene, and cyclohexane [1] [2]
LogP (Octanol-Water Partition Coefficient)	2.71 - 3.346 [1]

Table 4: Other Physicochemical Data

Property	Value
Density	0.884 - 0.9415 g/cm ³ (solid) [1]
Vapor Pressure	0.00000731 - 0.000453 mmHg at 20-25°C [1]
pKa (Predicted)	16.91 ± 0.20 [1]

Synthesis of Azacyclododecan-2-one (Laurolactam)

The most prevalent industrial synthesis of Laurolactam is achieved through a Beckmann rearrangement of cyclododecanone oxime.[\[2\]](#)[\[3\]](#) The overall process starts from cyclododecatriene.[\[2\]](#)

Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol details a two-step laboratory-scale synthesis of Laurolactam from cyclododecanone.[\[4\]](#)[\[5\]](#)

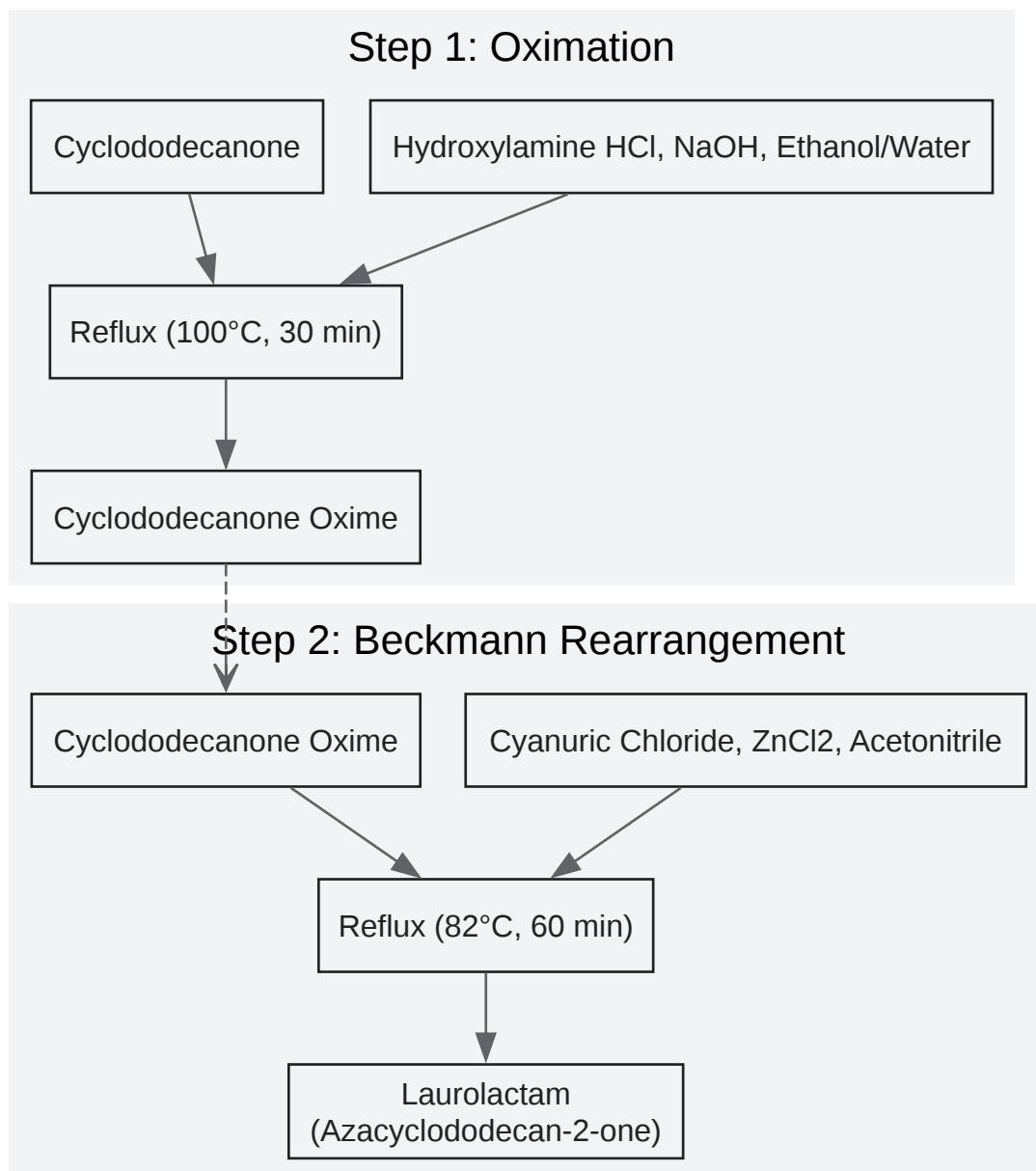
Step 1: Synthesis of Cyclododecanone Oxime

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.5 g of cyclododecanone in approximately 8 mL of 95% ethanol.[\[4\]](#)[\[5\]](#)
- Addition of Reagents: To this solution, add 0.6 g of hydroxylamine hydrochloride, 25 mL of deionized water, and 15 mL of a 10% (w/w) aqueous sodium hydroxide solution.[\[4\]](#)[\[5\]](#)
- Reflux: Heat the mixture to reflux (approximately 100°C) with continuous stirring. The reaction is typically complete in about 30 minutes, indicated by the formation of crystals.[\[4\]](#)[\[5\]](#)
- Isolation and Purification: Cool the reaction mixture in an ice-water bath to complete crystallization.[\[4\]](#)[\[5\]](#) Filter the crude product using a Buchner funnel and dry it under a vacuum.[\[4\]](#)[\[5\]](#) The oxime can be further purified by recrystallization from 95% ethanol and water.[\[4\]](#)[\[5\]](#)

Step 2: Beckmann Rearrangement to Laurolactam

- Reaction Setup: In a clean, dry round-bottom flask with a reflux condenser, place the purified cyclododecanone oxime from the previous step.[4][5]
- Catalyst and Solvent Addition: Add 12 mL of an acetonitrile solution containing the catalytic system: 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride.[4][5]
- Reflux: Heat the mixture to reflux at approximately 82°C for about 60 minutes.[4][5] Reaction completion can be monitored by thin-layer chromatography (TLC).[5]
- Work-up and Extraction: After cooling, quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate solution.[4][5] Transfer the mixture to a separatory funnel and extract the product with two 15 mL portions of ethyl acetate.[4][5]
- Isolation and Purification: Combine the organic extracts and dry over anhydrous sodium sulfate.[4] Filter off the drying agent and remove the solvent using a rotary evaporator.[4] The crude Laurolactam can be purified by recrystallization from 95% ethanol.[4]

Synthesis of Laurolactam



[Click to download full resolution via product page](#)

Synthesis of Laurolactam Workflow

Ring-Opening Polymerization to Polyamide-12 (Nylon-12)

The primary industrial application of Laurolactam is its use as a monomer for the production of Polyamide-12 (PA-12), a high-performance engineering thermoplastic.[2][3] This is achieved through a ring-opening polymerization, which can be initiated by anionic, cationic, or hydrolytic methods.[2]

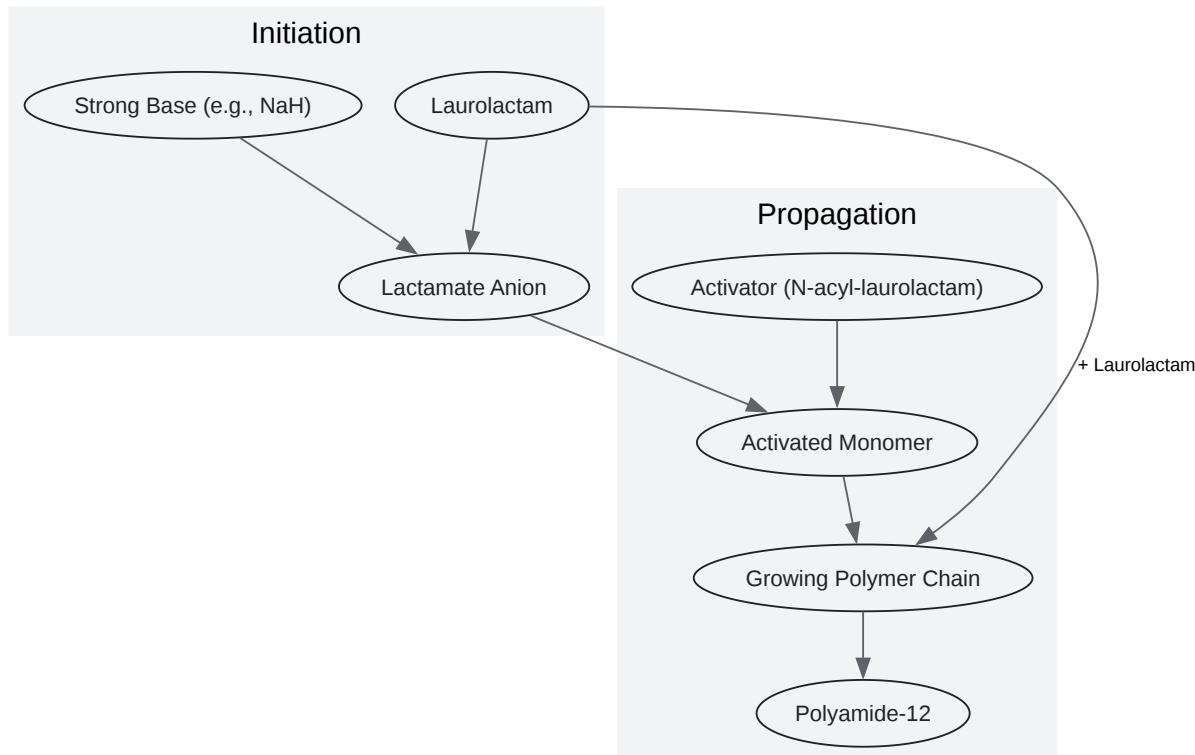
Anionic Ring-Opening Polymerization

This method is highly efficient and allows for the rapid production of high molecular weight PA-12.[6] It requires a strong base as an initiator and an N-acyllactam derivative as an activator.[6]

Experimental Protocol: Anionic Polymerization

- **Monomer Preparation:** Place a pre-weighed amount of Laurolactam in a three-neck round-bottom flask. Heat the flask under vacuum to melt the monomer and remove any residual moisture. Subsequently, introduce a dry nitrogen atmosphere.[6]
- **Initiator Addition:** Under a positive nitrogen pressure, carefully add a calculated amount of sodium hydride (as a 60% dispersion in mineral oil) to the molten Laurolactam with vigorous stirring. Allow the in-situ formation of the sodium lactamate initiator to proceed.[6]
- **Polymerization:** Inject the calculated amount of the activator, N-acetyl-laurolactam, into the reaction mixture. Maintain the temperature at 150°C under a continuous nitrogen flow. The viscosity of the mixture will increase significantly as the polymerization progresses.[6]
- **Isolation and Purification:** After the desired reaction time, cool the mixture to room temperature. The resulting solid polymer can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent like methanol.[7] The polymer is then washed and dried in a vacuum oven.[6]

Anionic Ring-Opening Polymerization

[Click to download full resolution via product page](#)

Anionic Polymerization Mechanism

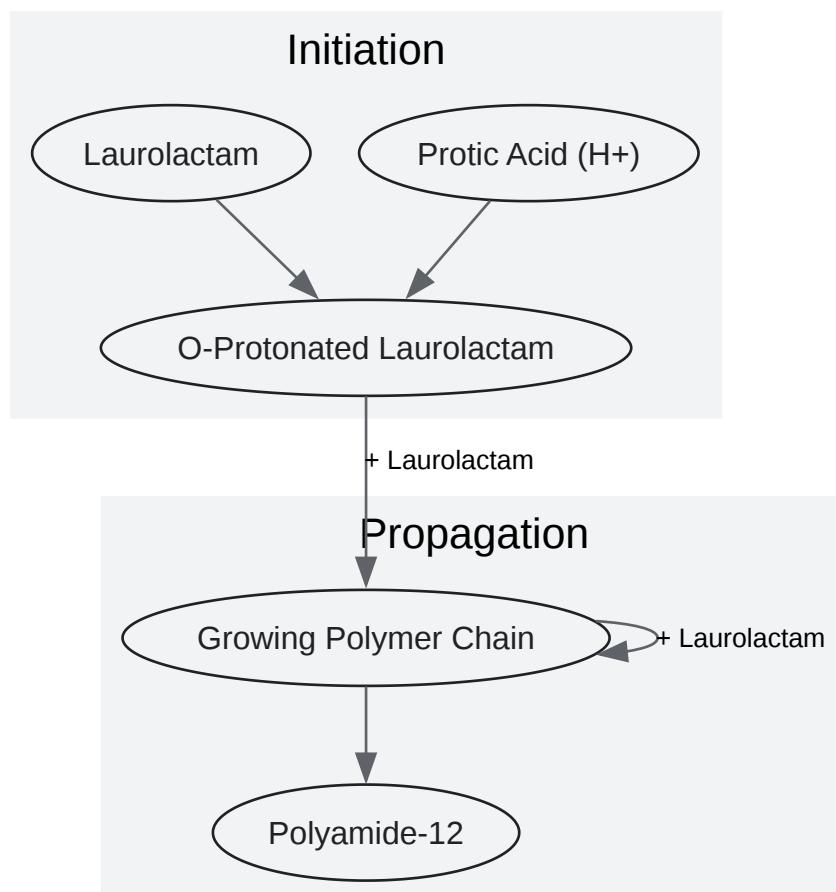
Cationic Ring-Opening Polymerization

Cationic polymerization is an alternative route initiated by protic acids (e.g., phosphoric acid) or Lewis acids.^[7] The mechanism is believed to involve the O-protonation of the amide group, which activates the monomer for nucleophilic attack.^{[2][7]}

Experimental Protocol: Cationic Polymerization

- Monomer and Initiator Addition: In a flame-dried Schlenk flask under a nitrogen atmosphere, add a desired amount of dried Laurolactam.^[7] Then, add the calculated amount of the cationic initiator, such as 85% orthophosphoric acid.^[7]
- Polymerization: Heat the reaction mixture to 260°C with continuous stirring.^[7] Maintain this temperature for several hours (e.g., 5 hours) as the polymerization proceeds and the viscosity increases.^[7]
- Isolation and Purification: Cool the flask to room temperature. The solid polymer is then dissolved in a suitable solvent (e.g., m-cresol), precipitated in methanol, washed with methanol and acetone, and dried under vacuum.^[7]

Cationic Ring-Opening Polymerization



[Click to download full resolution via product page](#)

Cationic Polymerization Mechanism

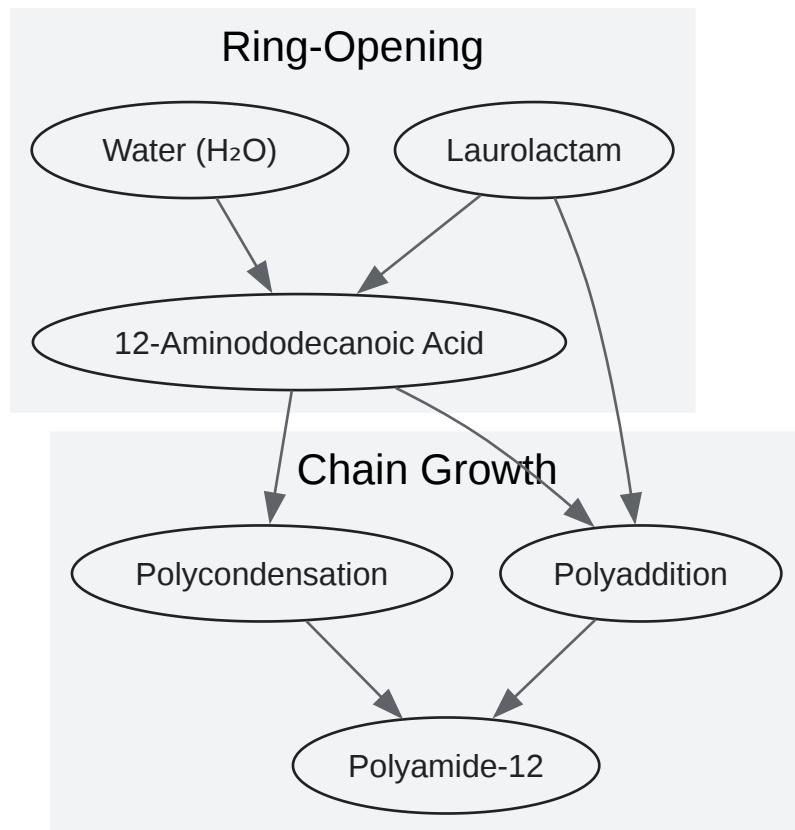
Hydrolytic Ring-Opening Polymerization

This industrial method uses water as the initiator, avoiding catalysts that can be difficult to remove.^[8] It is often performed as a continuous process at high temperatures and pressures.^{[1][8]}

Experimental Protocol: Continuous Hydrolytic Polymerization

- Pre-polymerization: Laurolactam is mixed with 1-10% by weight of water and heated.^[1] This mixture is continuously fed into the upper part of a polymerization reaction zone maintained at a temperature between 250°C and 300°C under vapor pressure.^[1] The initial ring-opening by water forms 12-aminododecanoic acid.^[8]
- Polycondensation: The pressure is then reduced, and the resulting prepolymer undergoes polycondensation at elevated temperatures (around 250°C) to increase the molecular weight.^[2] This stage involves the reaction between the amine and carboxylic acid groups of the 12-aminododecanoic acid monomers, eliminating water.^[8]
- Polyaddition: Polyaddition reactions, where the amino acid reacts with Laurolactam monomers, also contribute to chain growth.^[8]
- Final Polymer: The process is continued until the desired molecular weight and conversion are achieved.^[1]

Hydrolytic Ring-Opening Polymerization



[Click to download full resolution via product page](#)

Hydrolytic Polymerization Mechanism

Applications in Research and Drug Development

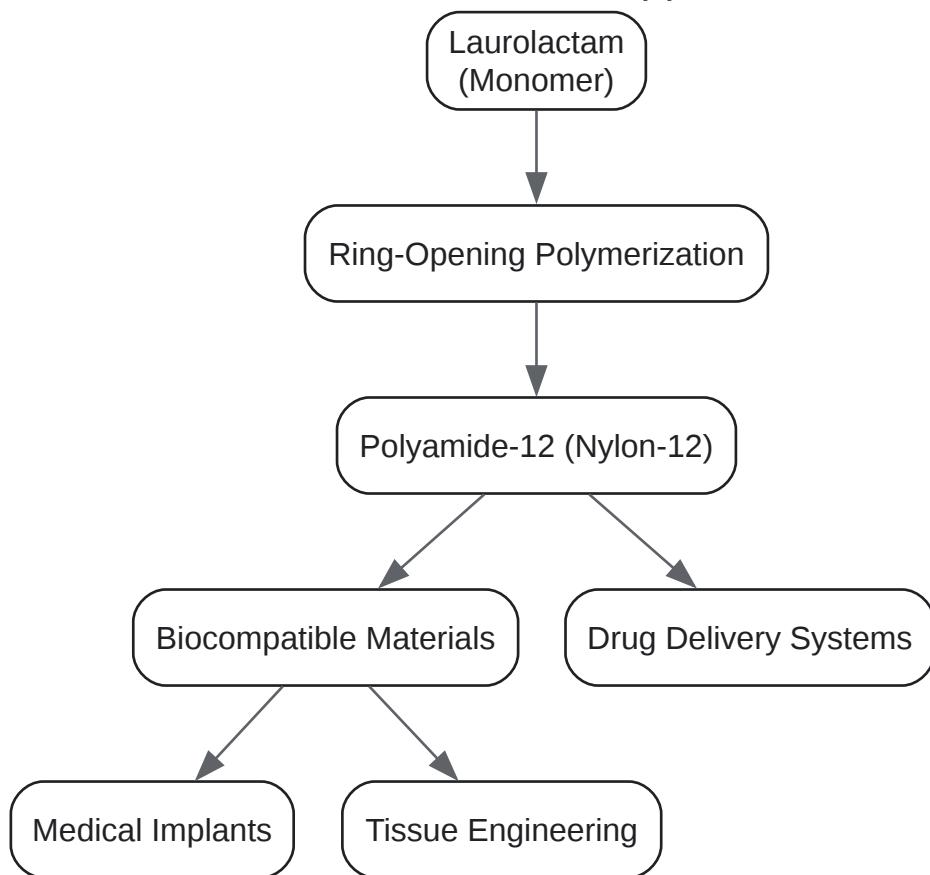
While the predominant use of Laurolactam is in the production of Nylon-12 for industries such as automotive and textiles, its unique properties also make it a valuable compound in research and drug development.[3][7][9]

- **Biocompatible Materials:** Laurolactam-derived polymers are being investigated for the creation of biocompatible materials for medical applications, including implants and tissue engineering scaffolds.[3]
- **Drug Delivery Systems:** Polyamide-12, derived from Laurolactam, is explored as a material for developing controlled drug delivery systems, aiming to provide targeted and sustained release of therapeutic agents.[3]

- Organic Synthesis: The macrocyclic structure and reactive amide bond of Laurolactam make it a versatile building block for synthesizing complex organic molecules.[9] Ring-opening reactions can produce derivatives of 12-aminododecanoic acid, which are useful intermediates for peptide synthesis and the construction of heterocyclic systems found in active pharmaceutical ingredients (APIs).[9]

No direct interaction of Laurolactam with specific biological signaling pathways has been prominently reported in the reviewed literature. Its role in the pharmaceutical and biomedical fields is primarily as a monomer for creating functional polymers with desirable properties for drug delivery and medical device applications.

Laurolactam in Biomedical Applications



[Click to download full resolution via product page](#)

Role of Laurolactam in Biomedical Applications

Safety and Handling

The risk associated with Laurolactam is generally considered to be low.[\[2\]](#) However, as with any chemical, appropriate safety precautions should be taken. It may cause irritation upon contact.[\[10\]](#) In repeated-dose toxicity studies in animals, very high doses were required to elicit adverse effects.[\[11\]](#) There is no evidence of mutagenicity, and it is not considered to be a skin sensitizer.[\[11\]](#)

Conclusion

Azacyclododecan-2-one (Laurolactam) is a commercially significant macrocyclic lactam, primarily serving as the monomer for Polyamide-12. Its synthesis via the Beckmann rearrangement and its subsequent ring-opening polymerization are well-established chemical processes. The resulting polymer, Nylon-12, possesses valuable properties for a wide range of industrial applications. For researchers in drug development and materials science, Laurolactam offers opportunities as a building block for complex molecules and as a monomer for the synthesis of biocompatible polymers for advanced biomedical applications such as controlled drug delivery and tissue engineering.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US5283315A - Continuous hydrolytic polymerization of laurolactam - Google Patents [patents.google.com]
- 2. Laurolactam - Wikipedia [en.wikipedia.org]
- 3. Buy Laurolactam | 947-04-6 [smolecule.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]
- 10. CAS 947-04-6: Laurolactam | CymitQuimica [cymitquimica.com]
- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azacyclododecan-2-one (Laurolactam)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073394#azacyclododecan-2-one-cas-number-947-04-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com